3-cyclopropyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned is a complex organic molecule that contains several interesting substructures, including a 1,2,4-oxadiazole ring and a thieno[3,2-d]pyrimidin-4-one ring . These structures are often found in pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The thieno[3,2-d]pyrimidin-4-one ring is a fused ring system containing a thiophene ring and a pyrimidinone ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the 1,2,4-oxadiazole ring can undergo a variety of reactions, including annulation reactions and desulfurization/intramolecular rearrangement .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of the 1,2,4-oxadiazole ring could contribute to its ability to form hydrogen bonds .Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazoles, a key structural component of the compound, are frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Mode of Action
1,2,4-oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been found to have antimicrobial properties .
Biochemical Pathways
1,2,4-oxadiazoles have been found to be involved in a variety of biological activities, including anti-inflammatory, analgesic, and anti-infective activities .
Pharmacokinetics
The 1,2,4-oxadiazole motif is known to be a well-tolerated pharmacophore in drug discovery, suggesting potential favorable pharmacokinetic properties .
Result of Action
1,2,4-oxadiazoles have been found to have a variety of biological activities, suggesting that this compound may have similar effects .
Action Environment
The stability of 1,2,4-oxadiazoles under various conditions suggests that this compound may also exhibit stability under a range of environmental conditions .
Future Directions
Properties
IUPAC Name |
3-cyclopropyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c23-17-15-13(8-9-25-15)19-18(22(17)12-6-7-12)26-10-14-20-16(21-24-14)11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLMAZLJSVFUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.